2-Propylacrolein 2-Propylacrolein
Brand Name: Vulcanchem
CAS No.: 1070-13-9
VCID: VC21058408
InChI: InChI=1S/C6H10O/c1-3-4-6(2)5-7/h5H,2-4H2,1H3
SMILES: CCCC(=C)C=O
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

2-Propylacrolein

CAS No.: 1070-13-9

Cat. No.: VC21058408

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

2-Propylacrolein - 1070-13-9

Specification

CAS No. 1070-13-9
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name 2-methylidenepentanal
Standard InChI InChI=1S/C6H10O/c1-3-4-6(2)5-7/h5H,2-4H2,1H3
Standard InChI Key RTTWLTLNKLTUJR-UHFFFAOYSA-N
SMILES CCCC(=C)C=O
Canonical SMILES CCCC(=C)C=O

Introduction

Chemical Identity and Structure

Nomenclature and Classification

2-Propylacrolein, also referred to as 2-propyl acrolein in technical literature, belongs to the class of 2-substituted acroleins . The systematic IUPAC name for this compound would be 2-propylprop-2-enal, reflecting its structural components of a propyl group attached to the second carbon of propenal. This places it in the broader family of α,β-unsaturated aldehydes, which are characterized by the presence of both a carbonyl group and a carbon-carbon double bond in conjugation.

Molecular Structure

The molecular structure of 2-propylacrolein consists of an acrolein backbone (CH₂=CH-CHO) with a propyl group (C₃H₇) attached to the second carbon position. This results in a molecular formula of C₆H₁₀O, representing an extension of the basic acrolein structure (C₃H₄O) with the addition of a propyl group. The presence of this alkyl substituent likely influences both physical properties and chemical reactivity compared to the parent acrolein molecule.

Structural Comparison with Related Compounds

2-Propylacrolein belongs to a family of 2-substituted acroleins that includes compounds such as 2-methyl acrolein, 2-ethyl acrolein, 2-butyl acrolein, 2-pentyl acrolein, and 2-hexyl acrolein . These compounds share the common structural feature of an alkyl substitution at the second carbon position of acrolein, with varying carbon chain lengths. The parent compound acrolein (2-propenal) has been more extensively characterized, with a documented molecular weight of 56.0633 g/mol .

Formation and Synthesis

By-product Formation in Industrial Processes

According to patent literature, 2-propylacrolein emerges as a by-product in specific industrial chemical processes, particularly those involving the reaction of aliphatic aldehydes with formaldehyde in the presence of a water-soluble base . The formation occurs during the production of 2,2-bis(hydroxymethyl)alkanoic acid, which has applications in the manufacture of polyesters, polyurethanes, and alkyd resins .

Formation Mechanism

The formation of 2-propylacrolein occurs through a dehydration reaction mechanism. Patent documentation indicates that "2-substituted acrolein is produced by the dehydration reaction of 2-hydroxymethyl alkanal as a precursor of dimethylol alkanal," and that "upon the dehydration reaction, the 2-hydroxymethyl alkanal and the 2-substituted acrolein have an equilibrium relationship to each other" . This equilibrium relationship suggests that under certain conditions, particularly when "the molar ratio of formaldehyde to aliphatic aldehyde is small," the formation of 2-substituted acroleins like 2-propylacrolein becomes more pronounced .

Precursor Relationships

The specific formation of 2-propylacrolein likely occurs when the starting aliphatic aldehyde contains a propyl group in its structure. The patent mentions that aliphatic aldehydes used in these processes include "propionaldehyde, n-butyl aldehyde, isobutyl aldehyde, n-pentyl aldehyde, isopentyl aldehyde, n-hexyl aldehyde, isohexyl aldehyde, n-heptyl aldehyde, isoheptyl aldehyde, n-octyl aldehyde, isooctyl aldehyde, n-nonyl aldehyde, isononyl aldehyde" . The specific precursor leading to 2-propylacrolein would be one with an appropriate carbon chain structure to yield the propyl substitution through the dehydration mechanism described.

Chemical Properties and Reactivity

Functional Group Analysis

As an α,β-unsaturated aldehyde, 2-propylacrolein contains two primary reactive functional groups that define its chemical behavior. First, the aldehyde group (-CHO) serves as a site for nucleophilic addition reactions, characteristic of carbonyl compounds. Second, the carbon-carbon double bond can participate in various addition reactions, including conjugate additions. The propyl substituent at the alpha position influences both the electronic distribution and steric environment around these reactive centers, potentially affecting reaction rates and selectivity compared to unsubstituted acrolein.

Theoretical Reactivity Profile

While specific reactivity data for 2-propylacrolein is limited in the available literature, its structure suggests reactivity patterns similar to other α,β-unsaturated aldehydes. By comparison with the parent compound acrolein (2-propenal), which has been extensively characterized , 2-propylacrolein would likely exhibit modified reactivity due to the propyl substitution. This modification would potentially affect properties such as electrophilicity at the carbonyl carbon and beta-carbon positions, as well as influencing steric accessibility to reactive sites.

Structural Features Affecting Chemical Behavior

The presence of the propyl group at the second carbon position creates several important structural effects that would influence chemical behavior:

These structural features collectively contribute to the unique chemical profile of 2-propylacrolein, distinguishing it from both the parent acrolein and other 2-substituted analogs.

Industrial Applications and Processing

Recovery Methods

In industrial processes where 2-propylacrolein forms as a by-product, specific methods have been developed for its recovery. The patent literature describes an "acrolein separation step" where "a 2-substituted acrolein-rich component is recovered from the reaction solution" . This separation can be achieved through distillation or solvent extraction methods, with distillation being preferred "because of simplicity thereof" .

The concentration of 2-substituted acrolein in the recovered component is typically "30 to 100% by weight, preferably 50 to 100% by weight" . This suggests that relatively pure 2-propylacrolein can be isolated from reaction mixtures through appropriate separation techniques. The component may also contain "unreacted aliphatic aldehyde, formaldehyde, water, methanol and the base (condensation catalyst)" .

Conversion to Value-Added Products

Once recovered, 2-propylacrolein can be converted into valuable products through additional chemical transformations. Specifically, it can be reacted with formaldehyde "in a water solvent in the presence of a water-soluble base" to produce dimethylol alkanal . This conversion represents an important aspect of process efficiency and waste reduction in chemical manufacturing.

Process Integration Table

Process StepDescriptionKey ConditionsOutput
By-product FormationFormation during dimethylol alkanoic acid productionReaction of aliphatic aldehydes with formaldehyde under basic conditions2-Propylacrolein among other 2-substituted acroleins
Acrolein SeparationRecovery of 2-substituted acrolein-rich componentPreferably by distillation30-100% 2-substituted acrolein concentration
Conversion ReactionReaction with formaldehydeWater solvent, presence of water-soluble baseDimethylol alkanal
RecirculationReturn to main production processIntegration with original reaction systemEnhanced process efficiency

Analytical Considerations and Research Opportunities

Detection and Analysis Methods

For the detection and quantification of 2-propylacrolein in complex mixtures, several analytical techniques would be appropriate based on its structural features. By analogy with methods used for related compounds, these might include gas chromatography, liquid chromatography, infrared spectroscopy, and mass spectrometry. The characteristic functional groups present in 2-propylacrolein would provide distinct spectroscopic signatures that could facilitate its identification and quantification in reaction mixtures.

Research Gaps and Opportunities

The limited specific information available on 2-propylacrolein in the current literature presents several opportunities for future research:

  • Detailed characterization of physical and chemical properties

  • Investigation of unique reactivity patterns and synthetic applications

  • Development of selective synthetic methods for its preparation

  • Exploration of potential applications beyond conversion to dimethylol alkanal

  • Evaluation of its potential role in fine chemical synthesis

Such research would enhance understanding of this specialized acrolein derivative and potentially reveal new opportunities for its utilization in chemical processes.

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